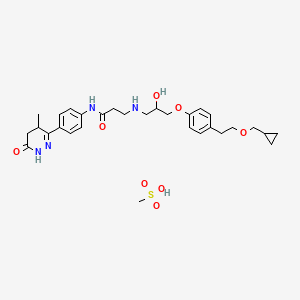
6-(4-(3-((2-Hydroxy-3-(4-(2-cyclopropylmethoxy)ethyl)phenoxy)propyl)amino)propionamido)phenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-(3-((2-Hydroxy-3-(4-(2-cyclopropylmethoxy)ethyl)phenoxy)propyl)amino)propionamido)phenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is known for its intricate structure and unique properties, making it a subject of interest for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(3-((2-Hydroxy-3-(4-(2-cyclopropylmethoxy)ethyl)phenoxy)propyl)amino)propionamido)phenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone involves multiple steps, starting from commercially available precursors. One of the key intermediates in the synthesis is 4-(2-(cyclopropylmethoxy)ethyl)phenol, which can be synthesized through the addition of benzylbromide to 2-(4-hydroxyphenyl)ethanol
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-(3-((2-Hydroxy-3-(4-(2-cyclopropylmethoxy)ethyl)phenoxy)propyl)amino)propionamido)phenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-(4-(3-((2-Hydroxy-3-(4-(2-cyclopropylmethoxy)ethyl)phenoxy)propyl)amino)propionamido)phenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of glaucoma.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(4-(3-((2-Hydroxy-3-(4-(2-cyclopropylmethoxy)ethyl)phenoxy)propyl)amino)propionamido)phenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. For example, it has been shown to act on β1 and β2 receptors, producing antagonistic effects . This interaction leads to the inhibition of certain cellular processes, which can result in therapeutic benefits such as the reduction of intraocular pressure in glaucoma patients.
Comparación Con Compuestos Similares
Similar Compounds
Betaxolol: A β-blocker used in the treatment of glaucoma.
Levobetaxolol: An enantiomer of betaxolol with higher potency.
Uniqueness
6-(4-(3-((2-Hydroxy-3-(4-(2-cyclopropylmethoxy)ethyl)phenoxy)propyl)amino)propionamido)phenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone is unique due to its complex structure and specific functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Propiedades
Número CAS |
111794-31-1 |
|---|---|
Fórmula molecular |
C30H42N4O8S |
Peso molecular |
618.7 g/mol |
Nombre IUPAC |
3-[[3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-2-hydroxypropyl]amino]-N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]propanamide;methanesulfonic acid |
InChI |
InChI=1S/C29H38N4O5.CH4O3S/c1-20-16-28(36)32-33-29(20)23-6-8-24(9-7-23)31-27(35)12-14-30-17-25(34)19-38-26-10-4-21(5-11-26)13-15-37-18-22-2-3-22;1-5(2,3)4/h4-11,20,22,25,30,34H,2-3,12-19H2,1H3,(H,31,35)(H,32,36);1H3,(H,2,3,4) |
Clave InChI |
IVFOFYZPVLXBJA-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)CCNCC(COC3=CC=C(C=C3)CCOCC4CC4)O.CS(=O)(=O)O |
SMILES canónico |
CC1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)CCNCC(COC3=CC=C(C=C3)CCOCC4CC4)O.CS(=O)(=O)O |
Sinónimos |
SK and F 95018 SK and F-95108 SKF 95018 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















